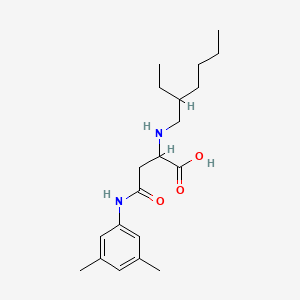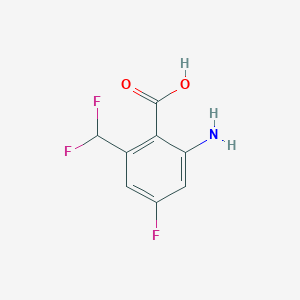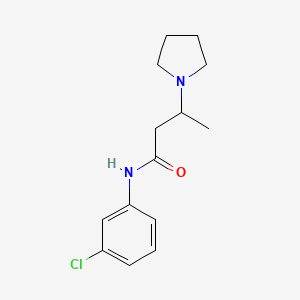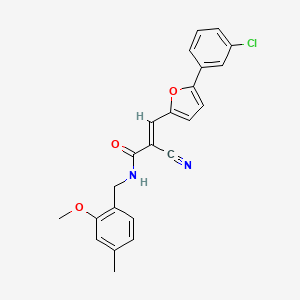![molecular formula C28H28N2O4 B2644176 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896676-92-9](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA belongs to a class of compounds called diphenylpropanamides, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Applications De Recherche Scientifique
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it an interesting candidate for further study. Studies have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action .
- Modifications of the benzyl phenyl ring in related compounds have led to increased analgesic activity. By replacing the benzyl phenyl ring with an isosteric heterocycle, researchers observed notable improvements in pain relief. The 3-Py derivative, in particular, showed promising results .
Anticancer Properties
Analgesic Activity Enhancement
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting imine with sodium borohydride and subsequent acylation with 2-bromoethylamine.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "3,3-diphenylpropionyl chloride", "sodium borohydride", "2-bromoethylamine" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: Acylation of the amine with 2-bromoethylamine in the presence of a base such as potassium carbonate or sodium hydride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |
Numéro CAS |
896676-92-9 |
Formule moléculaire |
C28H28N2O4 |
Poids moléculaire |
456.542 |
Nom IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H28N2O4/c1-33-24-13-14-25(34-2)27-23(24)17-21(28(32)30-27)15-16-29-26(31)18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,22H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
VVQHZRXKXVNRHC-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)
![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)
![4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2644106.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)
![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)

